1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane
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Overview
Description
Azepanes are seven-membered nitrogen-containing heterocycles that have garnered interest due to their potential therapeutic applications in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of azepanes, which are seven-membered nitrogen heterocycles . These compounds are often used as building blocks in the synthesis of bioactive materials .
Mode of Action
The mode of action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane involves a photochemical dearomative ring expansion . This process is centered on the conversion of the nitro group into a singlet nitrene . The process is mediated by blue light and occurs at room temperature . It transforms the six-membered benzenoid framework into a seven-membered ring system .
Biochemical Pathways
The synthesis of azepanes is integral to the discovery, manufacturing, and evolution of high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads .
Result of Action
The result of the action of this compound is the formation of a seven-membered azepane ring . This is achieved through a two-step process involving photochemical dearomative ring expansion followed by hydrogenolysis . The utility of this strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The photochemical dearomative ring expansion process is mediated by blue light and occurs at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane can be achieved through a photochemical dearomative ring expansion of nitroarenes. This process involves the conversion of the nitro group into a singlet nitrene mediated by blue light irradiation at room temperature. The reaction transforms the six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to provide the azepane in just two steps .
Industrial Production Methods
Current state-of-the-art techniques in azepane preparation rely mostly on multistep synthesis of linear precursors followed by cyclization and elaboration. For example, ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine using hydrogenation.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Reduction: The major product formed is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a building block for the synthesis of complex nitrogen heterocycles.
Biology: Investigated for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA binding reagent.
Medicine: Explored for its potential therapeutic effects, including analgesia and sedation.
Industry: Utilized in the synthesis of room temperature ionic liquids.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.
Piperidine: A six-membered nitrogen heterocycle commonly found in drugs.
Azepane: A seven-membered nitrogen heterocycle similar to 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane.
Uniqueness
This compound is unique due to its seven-membered ring structure, which is less common compared to five- and six-membered nitrogen heterocycles. This structural uniqueness provides distinct three-dimensional chemical space for drug discovery and development .
Biological Activity
1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of azepane, featuring a nitro group and a pyrrole moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases, which share structural similarities with this compound, have shown increased cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines. Some derivatives demonstrated IC50 values lower than 10 µM, indicating potent anticancer activity .
Table 1: Cytotoxicity of Mannich Bases Compared to Standard Drugs
Compound | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
5-Fluorouracil | <10 | Jurkat | |
Mannich Base A | <5 | Renca | |
Mannich Base B | <8 | Molt 4/C8 |
Analgesic Effects
The compound has also been studied for its analgesic properties. In animal models of neuropathic pain, similar compounds have exhibited dose-dependent inhibitory effects on mechanical allodynia, suggesting potential for pain management therapies .
Table 2: Analgesic Effects in Animal Models
Compound | Effect on Pain Model | Dosing Information |
---|---|---|
1-(2-Nitro-4-pyrrol...) | Inhibitory effect on allodynia | Dose-dependent |
NOP receptor agonists | Antinociceptive activity | Subcutaneously administered |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and cellular signaling pathways .
- Cell Signaling Modulation : The compound may influence pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation .
- Gene Expression Alteration : It can modulate gene expression by interacting with transcription factors, leading to changes in protein synthesis relevant to cancer progression and pain signaling .
Case Studies and Experimental Findings
Several studies have investigated the effects of related compounds in vitro and in vivo:
- A study highlighted the cytotoxic effects of a series of Mannich bases against various cancer cell lines, noting that modifications in the phenolic ring significantly affected potency .
- Another research focused on the analgesic properties of similar azepine derivatives in models of chronic pain, demonstrating significant efficacy in reducing pain responses without severe side effects .
Properties
IUPAC Name |
1-(2-nitro-4-pyrrol-1-ylphenyl)azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-19(21)16-13-14(17-9-5-6-10-17)7-8-15(16)18-11-3-1-2-4-12-18/h5-10,13H,1-4,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQOYSVXJPPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N3C=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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